N-(2,4-dimethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, an imidazole moiety, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Synthesis of the Piperazine Derivative: The piperazine ring is introduced by reacting the imidazole derivative with piperazine in the presence of a suitable solvent like ethanol.
Coupling with 2,4-Dimethoxyphenyl Acetic Acid: The final step involves coupling the piperazine derivative with 2,4-dimethoxyphenyl acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the methoxy groups, using reagents like sodium methoxide or sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), sodium hydride (NaH)
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of reduced amines and alcohols
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole moiety can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the piperazine ring can interact with neurotransmitter receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-2-(4-(1H-imidazol-2-yl)piperazin-1-yl)acetamide
- N-(2,4-dimethoxyphenyl)-2-(4-(1-(2-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide
Uniqueness
N-(2,4-dimethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity towards certain molecular targets. This fluorine substitution can also improve the compound’s metabolic stability and bioavailability compared to its analogs.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O3/c1-31-17-7-8-19(21(15-17)32-2)26-22(30)16-27-11-13-28(14-12-27)23-25-9-10-29(23)20-6-4-3-5-18(20)24/h3-10,15H,11-14,16H2,1-2H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUGHQXNHPNSPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.